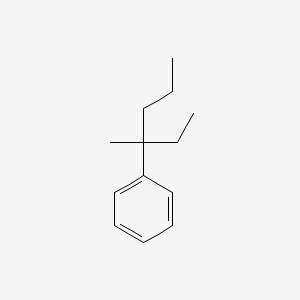

3-Methyl-3-phenylhexane

Description

Historical Context of Related Alkylbenzene Syntheses

The synthesis of alkylbenzenes, such as 3-Methyl-3-phenylhexane (B14754506), has been a cornerstone of organic chemistry for over a century. Two of the most prominent historical methods for forging the crucial carbon-carbon bonds required for such structures are the Friedel-Crafts reaction and the Grignard reaction.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, provides a direct method for the alkylation of aromatic rings. ijstm.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ijstm.com However, the application of this method to the synthesis of sterically hindered tertiary alkylbenzenes like this compound can be challenging due to potential carbocation rearrangements. researchgate.net

The Grignard reaction , developed by Victor Grignard in 1900, offers an alternative and highly versatile route to complex carbon skeletons. This organometallic reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound. For the synthesis of a tertiary alcohol precursor to this compound, a ketone could be reacted with an appropriate Grignard reagent, followed by deoxygenation.

A specific method for the synthesis of 3-aryl-3-methylhexane was detailed in a U.S. patent, which describes the alkylation of benzene (B151609) or toluene (B28343) with a 3-halo-3-ethylpentane in the presence of a ferric chloride catalyst at controlled temperatures. google.com This process aimed to produce the desired 3-aryl-3-methylhexane as the primary product. google.com

Contemporary Significance in Chemical Research

While foundational synthetic methods are well-established, the contemporary significance of this compound in chemical research appears to be more specialized. It is not a compound that features prominently in large-scale industrial applications or as a key building block in the synthesis of major pharmaceuticals or materials. Its relevance today is more likely found in niche areas of study.

Given its structure, this compound can serve as a model compound for fundamental studies in several areas:

Catalysis: It can be used as a substrate to test the efficacy and selectivity of new catalysts for C-H activation, a field of intense research for the development of more efficient and environmentally friendly synthetic methods.

Mechanistic Studies: The potential for rearrangement during its synthesis makes it a useful probe for investigating the mechanisms of electrophilic aromatic substitution and other reactions involving carbocation intermediates.

Spectroscopy: As a well-defined, non-polar molecule, it can be used as a standard or reference compound in the development and calibration of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Recent advancements in Friedel-Crafts reactions have focused on the use of more environmentally benign and reusable catalysts, as well as expanding the scope of the reaction to include a wider range of substrates and achieve higher selectivity. ijstm.comrsc.org While these studies often use simpler model substrates, the principles discovered could be applied to the synthesis of more complex molecules like this compound.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry surrounding this compound is primarily driven by the desire to understand and control chemical reactivity and stereoselectivity. The main objectives of research involving this compound would likely include:

Development of Stereoselective Syntheses: A key challenge in the synthesis of this compound is the control of the stereochemistry at the chiral center. Research in this area would focus on the development of new chiral catalysts or auxiliaries that can direct the reaction to produce a single enantiomer of the product. This is of fundamental importance in organic synthesis, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Investigation of Reaction Mechanisms: The tendency of carbocation intermediates to rearrange during Friedel-Crafts alkylation presents an ongoing area of academic inquiry. Studies using this compound and its precursors can provide valuable insights into the factors that govern these rearrangements, such as the nature of the catalyst, solvent, and reaction conditions.

Elucidation of Structure-Property Relationships: By synthesizing and characterizing this compound and its analogs, researchers can investigate how subtle changes in molecular structure affect physical and chemical properties. This can contribute to a broader understanding of the behavior of alkylbenzenes and other organic molecules.

While specific, large-scale research programs focused solely on this compound are not prominent in the current literature, its value as a tool for probing fundamental concepts in organic chemistry ensures its continued, albeit specialized, relevance in academic research.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ | nih.gov |

| Molecular Weight | 176.30 g/mol | nih.gov |

| IUPAC Name | (3-methylhexan-3-yl)benzene | nih.gov |

| CAS Number | 2132-86-7, 4468-40-0 | nih.gov |

| Density | 0.882 g/cm³ (predicted) | nih.gov |

| Boiling Point | 235.6 °C at 760 mmHg (predicted) | |

| XLogP3 | 5.2 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy Type | Data Highlights | Source |

| ¹³C NMR | Spectra available from SpectraBase. | nih.gov |

| GC-MS | Mass spectrum available from Chemical Concepts, A Wiley Division. | nih.gov |

| IR Spectra | Vapor phase IR spectrum available from SpectraBase. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4468-40-0 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

3-methylhexan-3-ylbenzene |

InChI |

InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |

InChI Key |

GIMKIOCRQZVNND-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 3 Phenylhexane

Established Synthetic Pathways for 3-Methyl-3-phenylhexane (B14754506)

The creation of this compound has been approached through several established synthetic methodologies, with Friedel-Crafts alkylation being a prominent and well-documented route.

Friedel-Crafts Alkylation Routes to this compound

The Friedel-Crafts alkylation reaction is a fundamental method for attaching alkyl substituents to aromatic rings. youtube.commt.com This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst. mt.com

A specific and effective method for synthesizing this compound involves the alkylation of benzene (B151609) with a 3-halo-3-ethylpentane, where the halogen can be chlorine, bromine, or iodine. google.com This reaction is catalyzed by ferric chloride (FeCl₃). google.com The use of ferric chloride as a catalyst is crucial in promoting the formation of the desired product. google.com The reaction yields substantially pure 3-phenyl-3-methylhexane, indicating a high degree of selectivity. google.com

It has been discovered that benzene, in the presence of a ferric chloride catalyst and within a specific temperature range, is alkylated by 3-halo-3-ethylpentane to almost exclusively form 3-aryl-3-methylhexane. google.com When benzene is the aromatic hydrocarbon used, the product is predominantly 3-phenyl-3-methylhexane. google.com

The choice of catalyst in Friedel-Crafts alkylation significantly impacts the reaction's efficiency and selectivity. While classic Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used, modern advancements have introduced more selective and environmentally benign catalysts. mt.comnumberanalytics.com

For the synthesis of 3-aryl-3-methylhexane, ferric chloride has been identified as a particularly effective catalyst. google.com The amount of ferric chloride used is a critical parameter, with a preferred range of about 0.01 to 0.5 mole of ferric chloride per mole of the halo-paraffin. google.com This controlled amount of catalyst helps to produce an alkylate containing over 90 mole percent of the desired 3-aryl-3-methylhexane. google.com

Other catalytic systems, such as zeolites and ionic liquids, have been explored in Friedel-Crafts alkylation to improve performance and reduce waste. numberanalytics.com For instance, zeolites, which are microporous aluminosilicate (B74896) minerals, have been evaluated for the alkylation of benzene. etsu.edu While liquid acid catalysts are effective at lower temperatures (below 100 °C), solid-supported catalysts often require higher temperatures and pressures. etsu.edu

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Alkylation

| Catalyst Type | Advantages | Disadvantages | Typical Reaction Conditions |

| Ferric Chloride (FeCl₃) | High selectivity for 3-aryl-3-methylhexane synthesis. google.com | Can be corrosive and difficult to separate from the product mixture. researchgate.net | 0°C to 30°C. google.com |

| Aluminum Chloride (AlCl₃) | Strong Lewis acid, effective for many alkylations. mt.com | Can lead to side reactions and polyalkylation. libretexts.org | Varies depending on reactants. |

| Zeolites | Reusable, environmentally friendly, high selectivity in some cases. numberanalytics.cometsu.edu | May require higher temperatures and pressures. etsu.edu | e.g., 150°C and 3.5 MPa. etsu.edu |

| Ionic Liquids (ILs) | Improved performance and reduced waste generation. numberanalytics.com | Can be expensive. | Varies. |

Temperature and pressure are critical variables that must be carefully controlled to optimize the yield and selectivity of Friedel-Crafts alkylation reactions. numberanalytics.com For the synthesis of 3-aryl-3-methylhexane using ferric chloride, the reaction is conducted at a temperature between approximately 0°C and 30°C, with a preferred range of 5°C to 15°C. google.com Operating at these lower temperatures favors the formation of a purer single isomer product. google.com

The pressure maintained during the reaction should be sufficient to keep both the aromatic hydrocarbon (benzene) and the halo-paraffin in the liquid phase. google.com Generally, in Friedel-Crafts alkylations, increasing the temperature can increase the reaction rate, but it may also promote undesirable side reactions. numberanalytics.com Higher pressures often favor the formation of the desired alkylated product. numberanalytics.com For example, in the alkylation of benzene with propylene, increasing the pressure from 1 atm to 10 atm significantly increased the yield and selectivity. numberanalytics.com

Table 2: Influence of Temperature and Pressure on Alkylation of Benzene

| Parameter | Effect on Reaction | Optimal Range for this compound Synthesis google.com | General Observations numberanalytics.com |

| Temperature | Affects reaction rate and selectivity. | 0°C - 30°C (preferred 5°C - 15°C) | Higher temperatures can lead to side reactions. |

| Pressure | Influences the state of reactants and can favor product formation. | Sufficient to maintain liquid phase. | Higher pressures often increase yield and selectivity. |

Application of Grignard Reagents in the Synthesis of Tertiary Alcohols Leading to Related Structures

Grignard reagents are powerful tools in organic synthesis, particularly for the formation of carbon-carbon bonds and the synthesis of alcohols. khanacademy.orglibretexts.org The reaction of a Grignard reagent with a ketone is a common method for producing tertiary alcohols. libretexts.orgvaia.com In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. vaia.com Subsequent protonation yields the tertiary alcohol. vaia.com

For a structure like 3-phenylhexan-3-ol, which is closely related to this compound (differing by a hydroxyl group instead of a methyl group at the tertiary carbon), it can be synthesized by adding an appropriate Grignard reagent to a ketone. vaia.com For instance, reacting a Grignard reagent like phenylmagnesium bromide with a ketone such as 3-hexanone (B147009) would lead to the formation of 3-phenylhexan-3-ol after an acidic workup.

While not a direct synthesis of this compound, this method is crucial for creating the corresponding tertiary alcohol, which could potentially be a precursor. The conversion of the tertiary alcohol to the final hydrocarbon would require a subsequent reduction step.

Other Advanced Alkylation and Arylation Strategies for Similar Sterically Hindered Hydrocarbons

The synthesis of sterically hindered hydrocarbons often requires advanced synthetic strategies to overcome the challenges posed by bulky substituents. Modern organic chemistry has seen the development of various cross-coupling reactions and C-H activation methods that can be applied to create such complex molecules.

Recent advancements in free-radical alkylation and arylation using organoboronic acids have provided new avenues for constructing C-C bonds. nih.gov These methods often involve the use of radical precursors to couple with various partners under specific reaction conditions. nih.gov

Furthermore, paired electrocatalysis has emerged as a technique for the selective C(sp³)–H arylation and alkylation of alkanes. nih.gov This method utilizes earth-abundant catalysts like iron and nickel to functionalize alkanes at low oxidation potentials, demonstrating broad utility and functional group tolerance. nih.gov The selectivity between arylation and alkylation can be controlled by adjusting the reaction parameters. nih.gov

For the synthesis of alkylated arenes, nickel-catalyzed cross-electrophile couplings have shown promise, even for challenging, sterically hindered substrates. organic-chemistry.org These reactions can be performed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org

Novel Synthetic Approaches and Innovations for this compound

The development of novel synthetic routes to compounds like this compound is driven by the need for greater efficiency, selectivity, and sustainability. While classical methods provide a foundation, innovative approaches are continually sought to overcome their limitations.

One of the primary methods for synthesizing this compound is through the Friedel-Crafts alkylation of benzene. A specific method for preparing substantially pure 3-aryl-3-methylhexane involves the alkylation of an aromatic hydrocarbon, such as benzene or toluene (B28343), with a 3-halo-3-ethylpentane in the presence of a ferric chloride catalyst. google.com This reaction is typically conducted at a temperature between 0°C and 30°C to ensure the desired product is the primary alkylation product. google.com

An alternative conceptual approach involves the use of a Grignard reagent. The synthesis of the corresponding tertiary alcohol, 3-phenylhexane-3-ol, can be achieved by reacting a suitable ketone with a Grignard reagent. vaia.com For instance, the addition of an ethylmagnesium halide to propiophenone (B1677668) or a propylmagnesium halide to acetophenone (B1666503), followed by acidic workup, would yield 3-phenylhexane-3-ol. Subsequent reduction of this tertiary alcohol would provide the target alkane, this compound.

Stereoselective Synthesis Strategies for this compound

The synthesis of this compound, which contains a chiral center at the C3 position, presents the opportunity for stereoselective synthesis to obtain enantiomerically enriched or pure forms of the (R) and (S)-enantiomers. While specific literature on the stereoselective synthesis of this particular compound is limited, general principles for creating chiral quaternary centers can be considered.

The stereochemistry of Friedel-Crafts alkylation can be influenced by the choice of the Lewis acid catalyst, solvent, and reaction temperature. numberanalytics.com However, achieving high levels of stereoselectivity in Friedel-Crafts alkylations is notoriously challenging due to the highly reactive and often planar nature of the carbocation intermediates.

A more promising, though underexplored for this specific molecule, avenue for stereocontrol would be through the Grignard-based route. The reduction of a prochiral ketone precursor could be achieved using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands. Alternatively, the enantioselective addition of a Grignard reagent to a ketone in the presence of a chiral catalyst or ligand could afford an enantioenriched tertiary alcohol, which could then be deoxygenated to the chiral alkane.

Green Chemistry Principles Applied to this compound Synthesis

The traditional Friedel-Crafts alkylation, while effective, often employs stoichiometric amounts of corrosive and environmentally hazardous Lewis acids like aluminum chloride, leading to significant waste generation. gctlc.org The application of green chemistry principles to the synthesis of this compound would focus on developing more sustainable alternatives.

The use of solid acid catalysts is a key strategy in greening Friedel-Crafts reactions. Materials such as zeolites, clays, and sulfonic acid resins can serve as recyclable and less corrosive alternatives to traditional Lewis acids. nih.gov For instance, unmodified graphite (B72142) has been shown to be a mild catalyst for the alkylation of aromatic compounds with certain alkyl halides, offering a greener alternative to strong Lewis acids. researchgate.net A key advantage of using a catalyst like graphite is the simplified work-up, which involves simple filtration to remove the catalyst. gctlc.org

Another green approach is the exploration of solvent-free reaction conditions. Performing the synthesis under neat conditions, where possible, eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. nih.gov Photochemical methods, using visible light as a "reagent," represent an innovative and environmentally benign alternative to the traditional Friedel-Crafts reaction, although their application to this specific synthesis has not been reported. iastate.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. In the context of the Friedel-Crafts alkylation route, several parameters can be fine-tuned.

The choice of catalyst and its concentration are critical. For the synthesis of 3-aryl-3-methylhexane, ferric chloride is a preferred catalyst. google.com The amount of catalyst is typically between 0.01 and 0.5 moles per mole of the haloalkane reactant. google.com Temperature control is also vital; maintaining the reaction temperature between 0°C and 30°C, and preferably between 5°C and 15°C, is reported to favor the formation of the desired 3-phenyl-3-methylhexane isomer. google.com

The choice of solvent can also significantly impact the reaction rate and selectivity. Polar solvents like dichloromethane (B109758) and nitromethane (B149229) are commonly used in Friedel-Crafts alkylations. numberanalytics.com The pressure of the reaction should be sufficient to maintain the aromatic hydrocarbon and the haloalkane in the liquid phase. google.com

| Parameter | Condition | Rationale |

| Catalyst | Ferric Chloride | Effective Lewis acid for this specific transformation. google.com |

| Catalyst Loading | 0.01 - 0.5 mol per mol of alkyl halide | To ensure catalytic activity without excessive side reactions. google.com |

| Temperature | 0°C - 30°C (preferred 5°C - 15°C) | To control the regioselectivity and minimize byproducts. google.com |

| Solvent | Not specified, but typically a non-polar or polar aprotic solvent | To dissolve reactants and facilitate the reaction. numberanalytics.com |

| Pressure | Sufficient to maintain reactants in liquid phase | To ensure proper mixing and reaction. google.com |

Synthetic Challenges and Limitations in Accessing this compound

The synthesis of this compound is not without its challenges, many of which are inherent to the Friedel-Crafts alkylation reaction.

A primary limitation is the propensity for carbocation rearrangements . quora.comlibretexts.org Although the tertiary carbocation formed from 3-halo-3-ethylpentane is relatively stable, rearrangements can still occur under certain conditions, leading to a mixture of isomeric products. quora.com

Another significant challenge is polyalkylation . libretexts.orglibretexts.org The product, this compound, contains an alkyl group that activates the benzene ring, making it more susceptible to further alkylation than the starting material. This can lead to the formation of di- and tri-alkylated benzenes, reducing the yield of the desired mono-alkylated product.

The reaction also has substrate limitations . Friedel-Crafts alkylations are generally not effective on strongly deactivated aromatic rings. libretexts.orglibretexts.org Furthermore, the Lewis acid catalyst can complex with certain functional groups, such as amines, rendering the aromatic ring unreactive. libretexts.org

In the specific synthesis using 3-halo-3-ethylpentane, a notable observation is the shift of a carbon atom from the ethyl side chain to lengthen the main chain, resulting in a hexane (B92381) backbone from a pentane (B18724) starting material. google.com This highlights the potential for unexpected skeletal rearrangements even when a stable tertiary carbocation is anticipated.

| Challenge | Description | Consequence |

| Carbocation Rearrangement | The intermediate carbocation can rearrange to a more stable form. quora.comlibretexts.org | Formation of a mixture of isomeric products. |

| Polyalkylation | The alkylated product is more reactive than the starting material. libretexts.orglibretexts.org | Formation of di- and tri-substituted byproducts, reducing the yield of the desired product. |

| Substrate Scope | The reaction is not suitable for strongly deactivated aromatic rings. libretexts.orglibretexts.org | Limits the range of substituted starting materials that can be used. |

| Catalyst Deactivation | The Lewis acid catalyst can be deactivated by certain functional groups. libretexts.org | Reaction may not proceed with certain substituted benzenes. |

| Skeletal Rearrangement | Unexpected changes in the carbon skeleton of the alkylating agent can occur. google.com | Formation of a product with a different carbon framework than anticipated. |

Stereochemical Aspects of 3 Methyl 3 Phenylhexane

Chiral Center Identification and Configuration Assignment in 3-Methyl-3-phenylhexane (B14754506)

The cornerstone of this compound's stereochemistry is the presence of a single chiral center. A chiral center is a carbon atom bonded to four different substituent groups. wikipedia.org In the case of this compound, the carbon atom at the third position (C3) of the hexane (B92381) chain is bonded to a methyl group (-CH₃), an ethyl group (-CH₂CH₃), a propyl group (-CH₂CH₂CH₃), and a phenyl group (-C₆H₅). As all four of these groups are distinct, the C3 atom is a stereocenter, rendering the molecule chiral.

To unambiguously describe the three-dimensional arrangement of these substituents around the chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed. wikipedia.orgyoutube.com This system assigns a priority to each group based on the atomic number of the atoms directly attached to the chiral center. youtube.comvanderbilt.edu

The assignment of priorities for the substituents on this compound is as follows:

Phenyl group (-C₆H₅): The carbon atom of the phenyl ring is directly attached to the chiral center. To break the tie with the other carbon-based substituents, we look at the atoms attached to this carbon. It is bonded to two other carbons within the aromatic ring (with double bonds treated as bonds to two separate atoms for CIP purposes) and another carbon. This gives it the highest priority.

Propyl group (-CH₂CH₂CH₃): The first carbon of the propyl group is attached to another carbon and two hydrogens.

Ethyl group (-CH₂CH₃): The first carbon of the ethyl group is also attached to another carbon and two hydrogens. Moving to the next atoms, the propyl group has a carbon, while the ethyl group has hydrogens, giving the propyl group higher priority. libretexts.org

Methyl group (-CH₃): The carbon of the methyl group is only bonded to three hydrogen atoms, giving it the lowest priority among the carbon-based substituents.

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (methyl) points away from the viewer. If the sequence from the highest priority group (1) to the third-highest priority group (3) is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counter-clockwise, it is designated as (S) (from the Latin sinister for left). wikipedia.orglibretexts.org

Enantiomeric and Diastereomeric Considerations for this compound

A molecule with a single chiral center can exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.org Therefore, this compound has two enantiomeric forms: (R)-3-methyl-3-phenylhexane and (S)-3-methyl-3-phenylhexane. These enantiomers are identical in all physical properties such as boiling point, melting point, and solubility in achiral solvents. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more chiral centers. Since this compound possesses only one chiral center, it does not have any diastereomers. youtube.com

Stereoselective Synthesis and Enantiomeric Excess Determination of this compound

The synthesis of this compound has been described in the chemical literature, for instance, through the alkylation of benzene (B151609). google.com However, such methods typically yield a racemic mixture, which is a 1:1 mixture of the (R) and (S) enantiomers.

Achieving a stereoselective synthesis, which produces a predominance of one enantiomer over the other, is a more complex challenge. While specific methods for the stereoselective synthesis of this compound are not widely reported, general strategies in asymmetric synthesis could be applied. These might include the use of chiral catalysts or starting materials derived from a chiral pool.

Once a non-racemic mixture is synthesized or isolated, it is crucial to determine its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of a chiral sample. Several techniques are commonly used for this purpose, although specific applications to this compound are not detailed in available literature. These methods often involve:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. nih.govmdpi.com

Derivatization with a Chiral Agent: The enantiomeric mixture can be reacted with a pure chiral derivatizing agent to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can be separated or quantified by standard chromatographic or spectroscopic methods, such as NMR spectroscopy. nih.gov

Conformational Analysis and Intramolecular Steric Effects in this compound

The single bonds in the alkyl chain of this compound allow for rotation, leading to various spatial arrangements known as conformations. The stability of these conformations is largely governed by steric effects, which are the repulsive interactions that occur when atoms are forced into close proximity. msu.edu

In this compound, the C3 carbon is highly congested, being bonded to four bulky groups. The molecule will tend to adopt conformations that minimize the steric strain between the phenyl, propyl, ethyl, and methyl groups. This is achieved by rotating around the C-C bonds to place the largest groups as far apart as possible, in what are known as anti-periplanar or gauche conformations.

The most significant steric interactions would be expected between the large phenyl group and the propyl and ethyl chains. The molecule will likely exist as a dynamic equilibrium of conformers, with those that minimize these bulky group interactions being the most populated. For instance, a Newman projection looking down the C3-C4 bond would likely show a preference for the phenyl group to be anti to the rest of the propyl chain. The principles of steric hindrance suggest that conformations where the bulky phenyl group is eclipsed with the other alkyl substituents would be energetically unfavorable. msu.edu

Computational and Theoretical Studies of 3 Methyl 3 Phenylhexane

Quantum Chemical Calculations for Molecular Structure and Energetics of 3-Methyl-3-phenylhexane (B14754506)

Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic landscape of a molecule. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its geometric parameters and thermodynamic stability.

These calculations typically start with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation. The process involves solving the Schrödinger equation for the electronic structure of the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. For this compound, a key aspect of its structure is the orientation of the phenyl group relative to the hexane (B92381) chain, which can be described by various conformers.

The energetics of these conformers can be calculated to determine their relative stabilities. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule. Thermodynamic properties such as the standard enthalpy of formation, entropy, and Gibbs free energy can also be derived from these calculations, offering a comprehensive understanding of the molecule's stability and potential for transformation.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H20 | PubChem nih.gov |

| Molecular Weight | 176.30 g/mol | PubChem nih.gov |

| XLogP3 | 5.2 | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions of this compound.

A crucial application of MD for this molecule is the exploration of its conformational space. The rotation around single bonds, particularly the C-C bond connecting the chiral center to the phenyl group and the bonds within the hexane chain, leads to a multitude of possible conformers. MD simulations can sample these conformations and determine their populations at a given temperature, providing a more realistic representation of the molecule's structure in a liquid or gas phase.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with itself or with other molecules in a solution. By analyzing the radial distribution functions and other structural properties, one can understand how these molecules pack in the condensed phase and identify the nature of the non-covalent interactions, such as van der Waals forces and π-stacking, that govern their association.

Theoretical Prediction of Spectroscopic Properties for this compound (e.g., NMR, IR, MS)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra can aid in its identification and structural elucidation.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using quantum chemical methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental data to assign the signals to specific atoms in the molecule. For a molecule with several chemically similar protons and carbons like this compound, theoretical predictions can be particularly valuable in resolving ambiguities in spectral assignment.

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities in an IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands corresponding to different vibrational modes, such as C-H stretching, C-C bond vibrations, and the characteristic modes of the phenyl group. Comparing the theoretical IR spectrum with the experimental one can confirm the presence of specific functional groups and provide evidence for the molecule's structure.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in the mass spectrum of this compound. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways and rationalize the observed peaks in the experimental spectrum.

Table 2: Experimentally Observed and Theoretically Relevant Spectral Data

| Spectrum Type | Description | Source |

|---|---|---|

| ¹³C NMR | Experimental spectrum available. | PubChem nih.gov |

| GC-MS | Experimental spectrum available. | PubChem nih.gov |

Reaction Pathway Modeling and Transition State Analysis Relevant to this compound Synthesis and Reactivity

Computational chemistry can be used to model the reaction pathways involved in the synthesis and reactivity of this compound. A common synthetic route to such tertiary alkylbenzenes is through Friedel-Crafts alkylation. Theoretical modeling can provide a detailed understanding of the mechanism of this reaction.

By calculating the potential energy surface for the reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For the synthesis of this compound, this would involve modeling the formation of the carbocation intermediate and its subsequent attack on the benzene (B151609) ring.

Transition state analysis, which involves characterizing the geometry and vibrational frequencies of the transition state structure, can confirm that it is a true saddle point on the potential energy surface connecting the reactants and products. These computational studies can also explore the regioselectivity and stereoselectivity of the reaction, providing insights into why certain isomers are formed preferentially.

In Silico Approaches for Stereochemical Prediction and Chiral Discrimination in this compound

This compound possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers. In silico methods can be employed to predict and understand the stereochemical aspects of this molecule.

Computational tools can be used to model the chiroptical properties of the enantiomers, such as their optical rotation and circular dichroism (CD) spectra. By calculating these properties for a known absolute configuration (R or S), the results can be compared with experimental measurements to determine the absolute configuration of the synthesized or isolated compound.

Furthermore, computational modeling can be used to simulate the process of chiral discrimination. This involves studying the interactions of the enantiomers of this compound with a chiral selector, such as a chiral stationary phase in chromatography or a chiral resolving agent. By calculating the binding energies of the diastereomeric complexes formed between the enantiomers and the chiral selector, it is possible to predict which enantiomer will bind more strongly and thus rationalize the mechanism of chiral separation. These simulations provide a molecular-level understanding of the forces responsible for enantiomeric recognition.

Advanced Analytical Techniques for Characterization of 3 Methyl 3 Phenylhexane

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 3-Methyl-3-phenylhexane (B14754506), providing an exact mass measurement of the molecular ion, which confirms its elemental composition. The calculated monoisotopic mass of this compound (C₁₃H₂₀) is 176.156500638 Da. nih.gov HRMS analysis can verify this mass with high precision, typically within a few parts per million (ppm), unequivocally distinguishing it from other compounds with the same nominal mass.

Beyond molecular formula confirmation, HRMS provides detailed information about the compound's structure through analysis of its fragmentation patterns. Under electron ionization (EI), alkylbenzenes undergo characteristic fragmentation pathways. core.ac.uk For this compound, the fragmentation is dominated by cleavages at the tertiary carbon center due to the stability of the resulting carbocations.

Key fragmentation pathways include:

Benzylic Cleavage: The most favorable cleavage occurs at the C-C bond between the tertiary carbon and the propyl group, leading to the loss of a propyl radical (•C₃H₇). This results in a highly stable tertiary benzylic carbocation.

Loss of an Ethyl Group: Cleavage of the bond to one of the ethyl groups can also occur, resulting in the loss of an ethyl radical (•C₂H₅).

Tropylium (B1234903) Ion Formation: A common rearrangement in alkylbenzenes is the formation of the tropylium ion (C₇H₇⁺) at an m/z of 91. youtube.com This occurs through cleavage of the bond beta to the phenyl ring, followed by rearrangement.

Phenyl Cation: Direct cleavage of the bond to the phenyl group can form a phenyl cation (C₆H₅⁺) at m/z 77. core.ac.uk

The analysis of these fragment ions allows for the unambiguous identification of the alkylbenzene structure.

Table 1: Predicted HRMS Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₃H₂₀]⁺ | 176.1565 | Molecular Ion |

| [M-C₂H₅]⁺ | [C₁₁H₁₅]⁺ | 147.1174 | Loss of ethyl radical from the tertiary carbon |

| [M-C₃H₇]⁺ | [C₁₀H₁₃]⁺ | 133.1017 | Loss of propyl radical from the tertiary carbon |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0548 | Tropylium ion (rearrangement and cleavage) |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential to assemble the complete molecular structure by establishing connectivity between atoms. sdsu.edu

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations within the propyl group (between the CH₂ and CH₃ protons) and within the ethyl group (between the CH₂ and CH₃ protons). It would also show coupling between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the methyl protons at the tertiary center would correlate with the signal for the quaternary carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.eduyoutube.com Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methyl protons (on the tertiary carbon) to the quaternary carbon, the adjacent CH₂ carbons of the ethyl and propyl groups, and the ipso-carbon of the phenyl ring.

Correlations from the aromatic protons to the quaternary carbon.

Correlations from the methylene (B1212753) protons of the ethyl and propyl groups to the quaternary carbon.

Table 2: Predicted Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Information |

|---|---|---|

| COSY | H(ethyl)-CH₂ ↔ H(ethyl)-CH₃ | Confirms ethyl group connectivity. |

| H(propyl)-CH₂ ↔ H(propyl)-CH₂ ↔ H(propyl)-CH₃ | Confirms propyl group connectivity. | |

| H(ortho) ↔ H(meta) ↔ H(para) | Confirms phenyl ring spin system. | |

| HSQC | Protons on C1'-C3' (propyl) | Assigns propyl carbon signals. |

| Protons on C1''-C2'' (ethyl) | Assigns ethyl carbon signals. | |

| Protons on C2'''-C6''' (phenyl) | Assigns aromatic protonated carbon signals. | |

| HMBC | H(methyl) → C(quat), C(ipso-phenyl), C(ethyl-CH₂), C(propyl-CH₂) | Connects the central methyl group to the main skeleton. |

Quantitative NMR for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of organic compounds without requiring an identical reference standard of the analyte. bwise.krmdpi.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com

To assess the purity of this compound, a certified internal standard (IS) of known purity is weighed accurately along with the sample. acs.org Key considerations for a qNMR experiment include:

Selection of Signals: A well-resolved signal from this compound (e.g., the singlet from the tertiary methyl group or a distinct aromatic proton signal) and a signal from the internal standard must be chosen. These signals should be free from any overlap with impurity or solvent signals. bwise.kr

Experimental Parameters: The experiment must be run under conditions that ensure accurate integration, such as using a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant nuclei.

Calculation: The purity of the analyte is calculated by comparing the integrated area of its signal (normalized for the number of protons it represents) to the integrated area of the internal standard's signal.

qNMR is a non-destructive technique that provides a direct measurement of purity traceable to the International System of Units (SI) when a certified reference material is used. mdpi.comnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The vibrational spectrum of this compound is expected to show the following characteristic bands:

Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.

C-H Bending Vibrations: Bands for methyl and methylene scissoring and rocking in the 1470-1370 cm⁻¹ range.

Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring, strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Studies on a series of alkylbenzenes have shown that certain phenyl ring vibrations (often labeled as modes 6b, 12, and 18a) are largely unaffected by the nature of the alkyl substituent. aip.orgaip.org

Table 3: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1605, 1585, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1465, 1375 | C-H Bend | Aliphatic (CH₃, CH₂) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Isomer Separation, and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating volatile compounds and identifying them. scholaris.ca It is a cornerstone for analyzing the purity of this compound and distinguishing it from its isomers.

Purity and Impurity Identification: GC can separate this compound from starting materials, byproducts, or degradation products. The coupled mass spectrometer then provides mass spectra for each separated component, allowing for their identification. scholaris.ca Common impurities in alkylbenzenes can include isomers with different branching or attachment points of the alkyl chain to the phenyl ring. scholaris.ca

Isomer Separation: Positional isomers of phenylheptane (the parent structure of this compound) often have very similar boiling points but can be separated using high-efficiency capillary GC columns. vurup.skresearchgate.net The choice of the stationary phase is critical; non-polar phases separate primarily by boiling point, while more polar phases can offer enhanced selectivity based on differences in polarity and molecular shape. researchgate.net For example, this compound would need to be separated from isomers like 1-phenylheptane, 2-phenylheptane, and 4-phenylheptane.

Identification: The retention time from the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The mass spectrum obtained from the MS detector serves as a molecular fingerprint. The fragmentation pattern, as discussed in the HRMS section (with characteristic ions at m/z 147, 133, 91, and 77), confirms the identity of the eluting peak as this compound. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. Since this compound is a liquid or a low-melting solid at ambient temperature, it is not amenable to single-crystal X-ray analysis in its pure form.

To obtain its solid-state structure, a suitable crystalline derivative would need to be synthesized. This could involve introducing functional groups into the molecule that promote crystallization and engage in strong intermolecular interactions, such as hydrogen bonding or π-π stacking. For example, introducing a carboxylic acid or amide group onto the phenyl ring could yield a crystalline solid.

Once a suitable crystalline derivative is obtained, X-ray crystallography can provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the molecule in the solid state.

Details of intermolecular interactions and the crystal packing arrangement.

This technique, while not applicable to the parent compound directly, provides the ultimate proof of structure for a well-chosen derivative. kahedu.edu.in

Derivatization and Functionalization of 3 Methyl 3 Phenylhexane

Alkyl Chain Functionalization Strategies

The aliphatic portion of 3-methyl-3-phenylhexane (B14754506) offers several avenues for functionalization, primarily through the activation of its C-H bonds. While alkanes are generally considered inert, modern catalytic methods have enabled their selective transformation.

One notable strategy applicable to the tertiary benzylic position of this compound is catalytic oxidation. Research into the oxidation of tertiary alkylbenzenes has demonstrated that these compounds can be selectively converted to carbonyl compounds. For instance, vanadium-catalyzed aerobic oxidation, assisted by visible light, has been shown to cleave the C-C bond of the tertiary alkyl group, leading to the formation of acetophenone (B1666503) and other ketone derivatives from various tertiary alkylbenzenes. This suggests that this compound could potentially be oxidized to generate valuable ketone intermediates.

Another promising approach for alkyl chain functionalization is C-H borylation. This method allows for the introduction of a versatile boronate ester group, which can be further transformed into a variety of functional groups. While direct borylation of the tertiary C-H bond can be challenging, functionalization of the other C-H bonds in the hexyl chain is conceivable, offering a pathway to derivatives with modified alkyl portions.

The table below outlines potential functionalization strategies for the alkyl chain of this compound based on established methodologies for similar compounds.

| Functionalization Strategy | Reagents/Catalyst (Example) | Potential Product Type |

| Catalytic Oxidation | Vanadium catalyst, O₂, visible light | Ketones (e.g., Acetophenone) |

| C-H Borylation | Iridium or Rhodium catalyst, B₂pin₂ | Boronate esters |

| Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Brominated alkyl chain |

Aromatic Ring Functionalization Methods (e.g., Electrophilic Aromatic Substitutions)

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic rings. The tertiary alkyl substituent (3-methyl-3-hexyl) is an activating group and directs incoming electrophiles to the ortho and para positions. However, the bulky nature of this substituent introduces significant steric hindrance, which can influence the regioselectivity of the substitution.

Common EAS reactions that can be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The steric bulk of the 3-methyl-3-hexyl group is expected to favor substitution at the para position over the more sterically congested ortho positions.

| Electrophilic Aromatic Substitution | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-3-methyl-3-phenylhexane |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-3-methyl-3-phenylhexane |

| Sulfonation | SO₃, H₂SO₄ | 4-(3-Methyl-3-phenylhexyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)-3-methyl-3-phenylhexane |

Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The functionalized derivatives of this compound can serve as building blocks for the synthesis of more complex molecular architectures. For example, the introduction of a boronate ester onto the aromatic ring via an Ir-catalyzed borylation reaction would create a versatile intermediate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the attachment of various aryl, heteroaryl, or vinyl groups, leading to a diverse range of complex molecules.

Similarly, a halogenated derivative of this compound could participate in a variety of cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, thereby enabling the construction of intricate molecular frameworks.

A known derivative, this compound-2,5-dione, highlights the potential for building more complex structures. organic-chemistry.org While the direct synthesis from this compound is not detailed, its existence points to the possibility of accessing diketone structures that can be used in various condensation and cyclization reactions to form heterocyclic compounds or complex polycyclic systems.

Role as a Precursor in Advanced Organic Synthesis

This compound and its parent class of 3-aryl-3-methylhexanes can be synthesized with high purity, as demonstrated in a patented method involving the alkylation of benzene (B151609) or toluene (B28343) with a 3-halo-3-ethylpentane in the presence of a ferric chloride catalyst. nih.gov This accessibility makes them viable starting materials for more advanced synthetic endeavors.

The ability to selectively functionalize either the alkyl chain or the aromatic ring, as discussed in the preceding sections, positions this compound as a versatile precursor. For instance, the selective oxidation of the benzylic position could yield precursors for polymerization or for the synthesis of specific ketones. Furthermore, the introduction of functional groups on the aromatic ring could lead to the development of novel ligands for catalysis or materials with specific electronic or photophysical properties.

The derivatization of this compound opens up pathways to a wide array of more complex molecules, making it a potentially valuable, though currently under-explored, precursor in the field of advanced organic synthesis.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Stereoselectivity

The synthesis of 3-Methyl-3-phenylhexane (B14754506), which possesses a quaternary stereocenter, presents a significant challenge in organic synthesis. nih.gov Current methodologies, while effective, often face limitations that future research aims to overcome.

Traditional synthesis of similar alkylbenzenes often relies on Friedel-Crafts alkylation. mt.com This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. sustainability-directory.com However, this method is known for potential carbocation rearrangements, which can lead to a mixture of isomers, and polyalkylation, where the product is more reactive than the starting material. libretexts.orglibretexts.org Innovations in Friedel-Crafts reactions are moving towards the use of more environmentally friendly and economically viable homogeneous catalysts, such as GaCl3-based liquid coordination complexes, and solid acid catalysts like phosphotungstic acid supported on silica (B1680970) gel, which can offer higher selectivity and easier separation. etsu.edu

A key area of future research lies in the development of catalytic enantioselective methods to construct the chiral quaternary carbon center of this compound with high precision. rsc.orgresearchgate.net The creation of all-carbon quaternary stereocenters is a formidable challenge due to steric hindrance. nih.gov Recent progress in the catalytic enantioselective construction of vicinal and acyclic quaternary carbon stereocenters offers promising avenues. rsc.orgnih.govacs.org These methods often utilize transition metal catalysis and have shown success in the synthesis of complex natural products. acs.org For instance, palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed conjugate additions are powerful tools for creating such stereocenters. nih.gov Future work will likely focus on adapting these advanced catalytic systems to the specific synthesis of (R)- and (S)-3-Methyl-3-phenylhexane, aiming for high yields and enantiomeric excess.

One patented method for preparing substantially pure 3-aryl-3-methylhexane involves the alkylation of benzene (B151609) or toluene (B28343) with 3-halo-3-ethylpentane in the presence of a ferric chloride catalyst at controlled temperatures. researchgate.net This approach aims to minimize the formation of contaminants like 3-phenyl-3-methylpentane and 2-phenylhexane. researchgate.net Further research could explore optimizing this process with more advanced catalysts and reaction conditions to enhance its efficiency and stereoselectivity.

The table below summarizes potential synthetic approaches for this compound and their associated challenges and future research directions.

| Synthetic Approach | Description | Challenges | Future Research Directions |

| Friedel-Crafts Alkylation | Alkylation of benzene with a suitable alkyl halide or alkene in the presence of a Lewis acid catalyst. mt.com | Carbocation rearrangements, polyalkylation, use of corrosive catalysts. libretexts.orglibretexts.org | Development of heterogeneous and more selective catalysts (e.g., zeolites, solid acids) to improve efficiency and reduce environmental impact. etsu.edu |

| Grignard Reaction | Reaction of a phenyl Grignard reagent with a suitable ketone followed by reduction, or reaction of an alkyl Grignard with an acetophenone (B1666503) derivative. | Requires stoichiometric reagents, potential for side reactions. | Development of catalytic Grignard reactions and improved control over stereoselectivity. |

| Catalytic Enantioselective Synthesis | Use of chiral catalysts to construct the quaternary stereocenter with high enantiopurity. rsc.orgresearchgate.net | Steric hindrance, catalyst design and optimization. nih.gov | Application of advanced methods like palladium-catalyzed allylic alkylation and copper-catalyzed conjugate addition to achieve high yields and enantioselectivity for this compound. nih.govacs.org |

In-depth Stereochemical Investigations and Advances in Chiral Technologies

The chirality of this compound, arising from its single stereocenter, makes it an interesting target for stereochemical studies. Future research will focus on the efficient separation of its enantiomers and a deeper understanding of their distinct properties.

Advances in chiral chromatography are pivotal for the analytical and preparative separation of non-functionalized chiral hydrocarbons like this compound. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the leading techniques for chiral separations. nih.govyoutube.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.govacs.orgnih.gov The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov

Future developments in chiral HPLC and SFC will likely involve the creation of novel CSPs with enhanced selectivity and efficiency. The use of superficially porous particles (SPPs) in chiral columns has already demonstrated the potential for ultrafast separations without compromising resolution. chromatographyonline.com For a non-polar compound like this compound, the choice of mobile phase is critical. While normal-phase chromatography is traditional, reversed-phase and polar organic modes are also being explored to optimize selectivity. nih.govacs.orgnih.gov The complementarity of SFC, with its use of supercritical CO2, offers a greener and often faster alternative to HPLC. youtube.comchromatographyonline.com

The table below highlights key chiral technologies and their future applications for this compound.

| Chiral Technology | Description | Future Applications for this compound |

| Chiral HPLC | High-performance liquid chromatography using chiral stationary phases (CSPs) to separate enantiomers. nih.govnih.gov | Development of novel CSPs with improved selectivity for non-polar aromatic hydrocarbons; optimization of mobile phases for efficient separation. |

| Chiral SFC | Supercritical fluid chromatography, often using CO2 as the main mobile phase component, with chiral columns. youtube.comchromatographyonline.com | High-throughput screening of enantiomeric purity; preparative separation of enantiomers in a more environmentally friendly manner. |

| Advanced Spectroscopic Methods | Techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) to determine the absolute configuration of chiral molecules. | Determination of the absolute configuration of the separated enantiomers of this compound and correlation with their chiroptical properties. |

Refined Computational Models for Predicting Reactivity and Properties of this compound

Computational chemistry offers powerful tools to predict the structure, reactivity, and spectroscopic properties of molecules like this compound. Future research will focus on developing more refined computational models to provide deeper insights into its behavior.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and properties of molecules. researchgate.net For alkylbenzenes, DFT can be employed to predict parameters such as ionization potential, electron affinity, and energy gaps, which are crucial for understanding their reactivity. researchgate.net For instance, studies on methylbenzene have shown that the addition of a methyl group affects the electronic properties of the benzene ring. researchgate.net Similar computational studies on this compound could elucidate the influence of the more complex alkyl substituent on the aromatic system.

A significant area for future computational work is the prediction of reactivity in electrophilic aromatic substitution reactions. Computational models can calculate the relative stabilities of intermediates to predict the regioselectivity of such reactions. researchgate.net For this compound, these models could predict the most likely positions for further substitution on the phenyl ring.

Furthermore, predictive spectroscopy modeling is an emerging field that uses machine learning and deep learning to forecast molecular spectra. sustainability-directory.comresearchgate.net These models, trained on large datasets of known molecules, could be adapted to predict the infrared, Raman, and NMR spectra of this compound and its derivatives with high accuracy, aiding in their identification and characterization. researchgate.net

The following table outlines potential computational modeling approaches and their applications to this compound.

| Computational Model | Description | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net | Prediction of geometric structure, electronic properties (ionization potential, electron affinity), and reactivity indices. |

| Reactivity Models | Computational methods to predict the outcome of chemical reactions, such as regioselectivity in electrophilic aromatic substitution. researchgate.net | Predicting the sites of further functionalization on the phenyl ring. |

| Predictive Spectroscopy Modeling | Machine learning and deep learning models for forecasting molecular spectra. sustainability-directory.comresearchgate.net | Accurate prediction of IR, Raman, and NMR spectra for identification and structural elucidation. |

Development of Novel Derivatives for Specific Research Probes

The development of novel derivatives of this compound is a promising area for future research, with potential applications in creating specific molecular probes for scientific investigation. The concept of a molecular scaffold, a core structure from which a library of compounds can be built, is highly relevant here. nih.govrsc.org By functionalizing the this compound scaffold, researchers can design molecules with tailored properties.

One approach is to introduce functional groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions, the regioselectivity of which can be guided by computational models. researchgate.net For example, introducing fluorescent moieties could lead to the development of fluorescent molecular probes for use in cellular imaging or as sensors. The synthesis of functionalized polymers incorporating the this compound unit could also lead to new materials with unique properties. mdpi.com

Another strategy involves modifying the alkyl chain. While synthetically challenging, this could open up avenues for creating probes with specific binding properties. The development of molecular glue degraders, which bring a target protein to an E3 ligase for degradation, often relies on a scaffold that can be modified to bind to different proteins. nih.gov While a significant leap, the this compound scaffold could, in principle, be explored for such applications with appropriate functionalization.

The table below summarizes potential strategies for developing derivatives of this compound.

| Derivatization Strategy | Description | Potential Applications |

| Functionalization of the Phenyl Ring | Introduction of substituents (e.g., halogens, nitro groups, fluorescent tags) onto the aromatic ring via electrophilic substitution. | Creation of fluorescent probes for bioimaging; precursors for more complex molecules. |

| Modification of the Alkyl Chain | Introduction of functional groups onto the hexane (B92381) chain. | Development of probes with specific steric and electronic properties for studying molecular interactions. |

| Incorporation into Polymers | Use of functionalized this compound as a monomer in polymerization reactions. mdpi.com | Synthesis of new materials with tailored thermal, optical, or mechanical properties. |

| Scaffold-based Drug Design | Using the this compound core to design and synthesize libraries of compounds for biological screening. nih.govrsc.org | Exploration of potential biological activities of this chemical scaffold. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-3-phenylhexane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or catalytic hydrogenation of substituted alkenes. For instance, analogous hydrocarbons like methylcyclohexane derivatives have been synthesized using HF/6-31Gor B3LYP/6-31G computational methods to optimize reaction pathways and predict steric effects . Experimental protocols should include GC-MS for purity assessment and column chromatography for isolation. Reaction temperature and catalyst selection (e.g., AlCl₃ for Friedel-Crafts) critically impact regioselectivity due to steric hindrance from the branched methyl and phenyl groups.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the branched structure, with distinct chemical shifts expected for methyl (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Infrared (IR) spectroscopy identifies C-H stretching modes in the 2800–3000 cm⁻¹ range for aliphatic chains and aromatic C=C bonds near 1600 cm⁻¹. For advanced validation, High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight confirmation, while X-ray crystallography (if crystalline) resolves stereoelectronic effects .

Q. What are the thermodynamic properties (e.g., boiling point, solubility) of this compound, and how do they compare to linear alkanes?

- Methodological Answer : The branched structure of this compound reduces symmetry, lowering melting points compared to linear analogs. Computational tools like NIST Chemistry WebBook provide estimated boiling points (likely 180–200°C based on analogs like 3-methylheptane) and solubility parameters in nonpolar solvents (e.g., hexane, toluene) . Experimental determination via differential scanning calorimetry (DSC) and gas chromatography retention indices can validate predictions.

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in catalytic C–H activation or functionalization reactions?

- Methodological Answer : The tert-butyl-like branching at C3 creates steric hindrance, limiting accessibility for metal catalysts (e.g., Pd or Rh complexes). Researchers should employ DFT calculations (B3LYP/6-311+G**) to map electron density and identify reactive sites. Experimental studies using deuterium labeling or kinetic isotope effects (KIE) can elucidate mechanistic pathways, as demonstrated in analogous cyclohexane derivatives .

Q. What computational models best predict the conformational stability of this compound under varying solvent environments?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM can model solvent interactions. For polar solvents (e.g., DMSO), dielectric constant adjustments are critical to account for solvation effects. Benchmarks should compare computed dipole moments and torsional angles with experimental data from NMR coupling constants or Raman spectroscopy .

Q. How can researchers address discrepancies in reported spectral data or physical properties of this compound across studies?

- Methodological Answer : Contradictions often arise from impurities or isomerization during synthesis. A systematic approach includes:

- Reproducing synthesis under inert atmospheres to prevent oxidation.

- Cross-validating spectral data with certified reference standards (e.g., NIST or Cayman Chemical) .

- Applying multivariate analysis (PCA or PLS) to identify outlier datasets in literature reviews .

Q. What are the challenges in designing enantioselective syntheses or chiral separations for this compound derivatives?

- Methodological Answer : The absence of chiral centers in the parent compound necessitates introducing functional groups (e.g., hydroxyl or amine moieties) for asymmetric catalysis. Techniques like chiral HPLC with cellulose-based columns or enzymatic resolution (e.g., lipase-mediated kinetic resolution) are viable. Case studies on MXE (methoxetamine) derivatives highlight the role of steric bulk in enantiomer separation .

Methodological Resources

- Synthesis & Characterization : Refer to NIST Chemistry WebBook for thermodynamic data and Cayman Chemical protocols for analytical standards .

- Computational Modeling : Use Gaussian 16 or ORCA packages for DFT/MD simulations, validated against crystallographic data .

- Data Validation : Implement triangulation (e.g., NMR + HRMS + XRD) to ensure reproducibility, as emphasized in forensic chemistry frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.